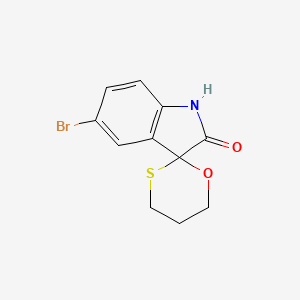
Copper(2+), (1,2-ethanediamine-kappaN,kappaN')(1,2-propanediamine-kappaN,kappaN')-, bis(bis(cyano-kappaC)aurate(1-))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] is a coordination complex that features a central copper ion coordinated by ethylenediamine and propane-1,2-diamine ligands, with two di(cyano-C)aurate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] typically involves the reaction of copper salts with ethylenediamine and propane-1,2-diamine in the presence of gold cyanide complexes. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The copper center in the compound can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions and the presence of suitable oxidizing or reducing agents.
Substitution: The ligands coordinated to the copper ion can be substituted by other ligands, leading to the formation of new coordination complexes.
Complexation: The compound can form additional complexes with other metal ions or ligands, potentially altering its properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various amines, phosphines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper center may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] is studied for its coordination chemistry and potential as a catalyst in various reactions. Its unique structure allows for interesting interactions with other molecules, making it a valuable compound for research in inorganic and organometallic chemistry.
Biology and Medicine
While specific biological and medical applications of this compound are not well-documented, coordination complexes with similar structures have been explored for their potential as therapeutic agents, particularly in cancer treatment. The ability of such complexes to interact with biological molecules and inhibit specific enzymes or pathways makes them promising candidates for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or nanomaterials. Its unique properties may also make it suitable for use in sensors or as a component in electronic devices.
Mechanism of Action
The mechanism by which (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] exerts its effects is primarily through its coordination chemistry. The copper center can interact with various molecules, facilitating redox reactions or forming new complexes. The gold cyanide components may also play a role in the compound’s reactivity and interactions with other species.
Comparison with Similar Compounds
Similar Compounds
(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)argentate]: Similar structure but with silver instead of gold.
(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)nickel bis[di(cyano-C)aurate]: Similar structure but with nickel instead of copper.
(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)cobalt bis[di(cyano-C)aurate]: Similar structure but with cobalt instead of copper.
Uniqueness
The uniqueness of (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] lies in its specific combination of ligands and metal centers, which confer distinct chemical and physical properties. The presence of both copper and gold in the complex allows for unique interactions and reactivity that are not observed in similar compounds with different metal centers.
Properties
CAS No. |
67906-20-1 |
|---|---|
Molecular Formula |
C9H18Au2CuN8 |
Molecular Weight |
695.77 g/mol |
IUPAC Name |
copper;ethane-1,2-diamine;gold(1+);propane-1,2-diamine;tetracyanide |
InChI |
InChI=1S/C3H10N2.C2H8N2.4CN.2Au.Cu/c1-3(5)2-4;3-1-2-4;4*1-2;;;/h3H,2,4-5H2,1H3;1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
InChI Key |
OLZODCSRNZOYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.[Cu+2].[Au+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




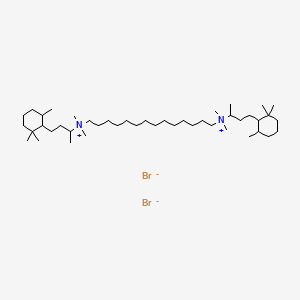
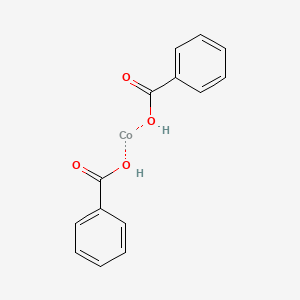


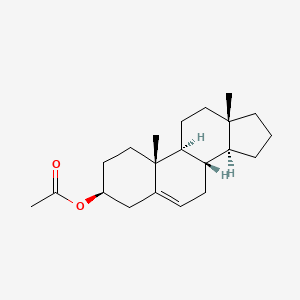
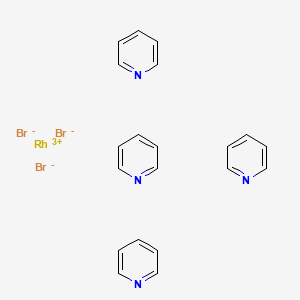

![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
